4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, methoxyphenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-2-phenyl-3(2H)-pyridazinone with hydrazine derivatives, followed by the introduction of the methoxyphenyl group through a subsequent reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Large-scale synthesis might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of raw materials, reaction intermediates, and purification techniques are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-PHENYL-3(2H)-PYRIDAZINONE: A precursor in the synthesis of the target compound.
4-METHOXYPHENYLHYDRAZINE: Another hydrazine derivative with similar reactivity.
2-PHENYL-3(2H)-PYRIDAZINONE: A structurally related compound with different substituents.
Uniqueness
4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and research studies.
Properties
IUPAC Name |
4-chloro-5-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(14-8-10-16(26-2)11-9-14)22-23-17-12-21-24(19(25)18(17)20)15-6-4-3-5-7-15/h3-12,23H,1-2H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFQJRYLNWXVQW-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.